![molecular formula C32H32N4O7 B1147624 5'-O-Dmt-2'-O-methyl-inosine CAS No. 128219-84-1](/img/structure/B1147624.png)
5'-O-Dmt-2'-O-methyl-inosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5'-O-Dmt-2'-O-methyl-inosine and related compounds involves sophisticated organic chemistry techniques aimed at introducing specific modifications to the nucleoside structure. These modifications can significantly alter the molecule's physical, chemical, and biological properties. For instance, the incorporation of acyclic nucleosides to study DNA cytosine-5 methyltransferase (DNMT) interactions illustrates the complexity and precision required in synthesizing these analogs (Utsumi et al., 2018).
Applications De Recherche Scientifique
Epigenetic Modifications and Cancer Treatment
Research has identified DNA methyltransferases (DNMTs) as crucial enzymes in the epigenetic regulation of gene expression, making them valuable targets for cancer chemotherapy. Selective non-nucleoside inhibitors of human DNMTs have shown potential in treating cancer, including in cancer stem cells, by inhibiting cell growth and inducing cell differentiation. Compounds developed as potent non-nucleoside DNMT inhibitors were effective against cancer cells at micromolar concentrations and showed less toxicity in peripheral blood mononuclear cells compared to other compounds tested (Valente et al., 2014).
Inhibition of DNA Methylation
The synthesis of oligodeoxyribonucleotides containing stereodefined internucleotide phosphoroselenoate function demonstrates the potential of chemical modifications in the study of DNA and RNA. Such modifications can aid in understanding the molecular mechanisms underlying DNA methylation, a critical process in gene regulation. These advances contribute to the development of targeted therapies for diseases associated with aberrant DNA methylation patterns (Guga et al., 2005).
Mechanisms of DNA Methyltransferases
Understanding the mechanism of action of DNA methyltransferases and their inhibitors is crucial for developing targeted therapies against cancers characterized by DNA hypermethylation. Studies on mechanism-based inhibitors of DNA cytosine-5 methyltransferase, involving the incorporation of modified nucleosides into DNA, provide insights into the potential of nucleic acid drugs in cancer chemotherapy and the study of epigenetics (Sato et al., 2018).
Development of DNMT Inhibitors
The development of anticancer drugs targeting DNA hypermethylation involves various classes of chemical compounds, including nucleotide analogs, which have shown promise in inhibiting DNA methyltransferases. The exploration of these compounds, including their design and synthesis, plays a significant role in the advancement of epigenetic therapies for cancer (Yu & Wang, 2008).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 5’-O-Dmt-2’-O-methyl-inosine is the DNA synthesis process in cells . It acts as a purine nucleoside analog , which are compounds that mimic the structure of natural nucleosides and interfere with DNA and RNA synthesis .
Mode of Action
5’-O-Dmt-2’-O-methyl-inosine interacts with its targets by inhibiting DNA synthesis . As a purine nucleoside analog, it incorporates into the DNA structure during replication, causing premature termination of the growing DNA strand .
Biochemical Pathways
The compound affects the DNA replication pathway . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . This is particularly effective against indolent lymphoid malignancies, which are types of cancer that grow slowly .
Result of Action
The result of the action of 5’-O-Dmt-2’-O-methyl-inosine is the induction of apoptosis (cell death) in targeted cells . This is achieved through the inhibition of DNA synthesis, which disrupts the normal cell cycle and leads to cell death .
Propriétés
IUPAC Name |
9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O7/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(37)28(41-3)31(43-25)36-19-35-26-29(36)33-18-34-30(26)38/h4-16,18-19,25,27-28,31,37H,17H2,1-3H3,(H,33,34,38)/t25-,27-,28-,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBGUCGEWPHRA-QWOIFIOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-Dmt-2'-O-methyl-inosine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.